molecular formula C12H16ClN B1461602 [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine CAS No. 1156283-68-9

[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Cat. No. B1461602
CAS RN: 1156283-68-9
M. Wt: 209.71 g/mol
InChI Key: PUYOKMJGJLEVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C12H16ClN . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.72 . It is a liquid at room temperature .

Scientific Research Applications

[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has many applications in scientific research. It is used in the synthesis of pharmaceuticals, including drugs for the treatment of depression, anxiety, and other mental health conditions. This compound is also used in the study of biochemical and physiological effects of drugs. It is used to study the effects of drugs on the brain and body, as well as their potential therapeutic applications. This compound is also used in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in the regulation of mood, emotion, and cognition. By binding to this receptor, this compound can alter the activity of the neurotransmitter serotonin, which is involved in many physiological processes. This compound can also act as an antagonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can have a positive effect on mood and cognition. This compound has also been shown to reduce levels of dopamine in the brain, which can have a calming effect. This compound has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Another advantage is that it is relatively stable and has a low toxicity. However, this compound is volatile and can easily evaporate, which can be a limitation when used in experiments. Additionally, this compound is a relatively new compound and more research is needed to understand its full potential.

Future Directions

There are many potential future directions for the use of [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine in scientific research. One potential direction is the development of new drugs based on this compound. This compound could also be used in the study of the biochemical and physiological effects of drugs, as well as their potential therapeutic applications. Additionally, this compound could be used in the study of drug metabolism and pharmacokinetics. Finally, this compound could be used in the study of neurodegenerative diseases and other neurological disorders.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOKMJGJLEVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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